3-(benzylamino)pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzylamino)pyridine-4-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a benzylamino group at the 3-position and a carboxylic acid group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylamino)pyridine-4-carboxylic acid typically involves the following steps:
Nitration and Reduction: The starting material, 4-chloropyridine, undergoes nitration to form 4-nitropyridine. This is followed by reduction to yield 4-aminopyridine.
Benzylation: The 4-aminopyridine is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 3-(benzylamino)pyridine.
Carboxylation: Finally, the benzylated product is carboxylated using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as benzylamino-pyridine-4-carboxylic acid N-oxide.
Reduction: Reduced derivatives such as benzylamino-pyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Benzylamino)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(benzylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, thereby inhibiting their activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-4-carboxylic acid: Lacks the benzylamino group, making it less hydrophobic and potentially less active in certain biological assays.
3-Aminopyridine-4-carboxylic acid: Similar structure but without the benzyl group, which may affect its binding properties and overall activity.
Uniqueness
3-(Benzylamino)pyridine-4-carboxylic acid is unique due to the presence of both the benzylamino and carboxylic acid groups, which confer distinct chemical and biological properties. The benzyl group enhances hydrophobic interactions, while the carboxylic acid group provides opportunities for ionic interactions, making this compound versatile for various applications.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(benzylamino)pyridine-4-carboxylic acid involves the reaction of 4-cyanopyridine with benzylamine followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "4-cyanopyridine", "benzylamine", "carbon dioxide", "base (e.g. sodium hydroxide)", "solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: 4-cyanopyridine is reacted with benzylamine in the presence of a base and a solvent to form 3-(benzylamino)pyridine.", "Step 2: The resulting intermediate is then carboxylated using carbon dioxide and a base to form 3-(benzylamino)pyridine-4-carboxylic acid." ] } | |
CAS-Nummer |
1461601-25-1 |
Molekularformel |
C13H12N2O2 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
3-(benzylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-7,9,15H,8H2,(H,16,17) |
InChI-Schlüssel |
WQXQGYTXHBAVJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C(C=CN=C2)C(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.